Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other thiophene derivatives such as suprofen and articaine have similar structures and biological activities.
Indole Derivatives: Indole derivatives also share some structural similarities and are known for their diverse biological activities
Uniqueness
Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H28N4O5S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 5-ethyl-2-[[2-(4-ethylpiperazin-1-yl)-5-nitrobenzoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N4O5S/c1-4-16-14-18(22(28)31-6-3)21(32-16)23-20(27)17-13-15(26(29)30)7-8-19(17)25-11-9-24(5-2)10-12-25/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,23,27) |
InChI Key |
LNJHQRVTJGHYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC)C(=O)OCC |
Origin of Product |
United States |
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